3-Chloro-6-methyl-2-nitroaniline

Übersicht

Beschreibung

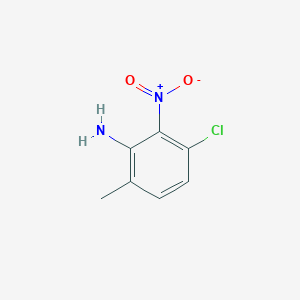

3-Chloro-6-methyl-2-nitroaniline is an organic compound with the molecular formula C7H7ClN2O2 It is a derivative of aniline, characterized by the presence of a chlorine atom, a methyl group, and a nitro group attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-methyl-2-nitroaniline typically involves the nitration of 3-Chloro-6-methylaniline. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .

Industrial Production Methods: Industrial production of this compound often employs a similar nitration process but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Chloro-6-methyl-2-nitroaniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.

Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents.

Common Reagents and Conditions:

Reduction: Iron powder and hydrochloric acid are commonly used for the reduction of the nitro group.

Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.

Major Products Formed:

Reduction: 3-Chloro-6-methyl-2-aminobenzene.

Substitution: Various substituted anilines depending on the nucleophile used.

Oxidation: 3-Chloro-6-methyl-2-nitrobenzoic acid.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

3-Chloro-6-methyl-2-nitroaniline serves as a precursor in the synthesis of various pharmaceutical compounds, particularly those targeting specific biological pathways. Its derivatives have been explored for their potential in treating diseases such as cancer and infections.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of this compound can be modified to create compounds with significant anticancer activity. For instance, the synthesis of tyrosine kinase inhibitors has been achieved using this compound as a starting material, leading to promising results in inhibiting tumor growth in preclinical models.

Agrochemical Applications

This compound is also utilized in the development of agrochemicals, particularly pesticides and herbicides. Its biological activity against certain pathogens makes it a valuable intermediate in the formulation of effective agricultural chemicals.

Case Study: Pesticide Development

In one study, the synthesis of N-(3-chloro-6-methyl-2-nitrophenyl)acetamide highlighted its potential as an antibacterial agent in agricultural applications. This compound demonstrated efficacy against various bacterial strains, suggesting its role in protecting crops from microbial threats .

Material Science

This compound is employed in the formulation of specialty materials, including polymers and coatings. Its unique chemical structure enhances the properties of these materials, contributing to their durability and resistance to environmental factors.

Application Example: Coatings

The incorporation of this compound into polymer formulations has been shown to improve mechanical properties and thermal stability, making it suitable for use in protective coatings for industrial applications .

Analytical Chemistry

In analytical chemistry, this compound is used as a standard reference material for quantifying similar compounds in complex mixtures. Its stability and well-defined properties make it an ideal candidate for calibration in various analytical methods.

Wirkmechanismus

The mechanism of action of 3-Chloro-6-methyl-2-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including enzyme inhibition and disruption of cellular processes. The exact pathways and molecular targets are still under investigation .

Vergleich Mit ähnlichen Verbindungen

- 3-Chloro-2-methyl-6-nitroaniline

- 2-Chloro-6-methyl-4-nitroaniline

- 4-Chloro-2-methyl-6-nitroaniline

Comparison: 3-Chloro-6-methyl-2-nitroaniline is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Biologische Aktivität

3-Chloro-6-methyl-2-nitroaniline (C_7H_7ClN_2O_2) is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacokinetics, and potential applications.

This compound is a nitroaniline derivative characterized by the presence of a chloro group, a methyl group, and a nitro group attached to an aniline structure. Its molecular weight is approximately 186.6 g/mol. The synthesis typically involves the nitration of an appropriate chloroaniline precursor, followed by purification processes to yield the final product.

Target Interactions:

As a nitroaniline derivative, this compound may interact with various biological molecules, including proteins and enzymes. These interactions can influence enzymatic activities and cellular functions.

Biochemical Pathways:

Nitroanilines are known to undergo metabolic transformations, including reduction of the nitro group to an amine, which can alter their biological activity. This transformation is crucial for understanding their pharmacological effects.

Antimicrobial Properties

Research indicates that nitroanilines exhibit antimicrobial activity. For instance, studies have shown that derivatives of nitroanilines can inhibit the growth of certain bacterial strains. The specific activity of this compound against various pathogens remains to be fully elucidated but suggests potential as an antimicrobial agent.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on different cell lines. Results indicate varying degrees of cytotoxicity depending on concentration and exposure time. For example:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

These findings suggest that higher concentrations lead to increased cytotoxic effects, warranting further investigation into the underlying mechanisms.

Research Findings

A notable study explored the use of this compound as a precursor for synthesizing biologically active compounds. The compound's role in synthesizing various pharmaceuticals highlights its importance in drug development .

Case Studies

- Antimicrobial Activity : A case study evaluated the efficacy of this compound against Escherichia coli and Staphylococcus aureus. The compound demonstrated significant antibacterial properties at specific concentrations, suggesting potential applications in treating bacterial infections.

- Cell Line Studies : Another study assessed the impact of this compound on cancer cell lines. Results indicated that treatment with this compound reduced cell proliferation significantly compared to control groups, indicating potential for further development as an anticancer agent.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively characterized; however, its physical properties suggest it may exhibit moderate absorption and distribution characteristics typical of small organic molecules. Further studies are necessary to elucidate its metabolism and excretion pathways.

Eigenschaften

IUPAC Name |

3-chloro-6-methyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-4-2-3-5(8)7(6(4)9)10(11)12/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKUCSJAKXOTDCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20303146 | |

| Record name | 3-chloro-6-methyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20303146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13852-53-4 | |

| Record name | 13852-53-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156950 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-chloro-6-methyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20303146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.